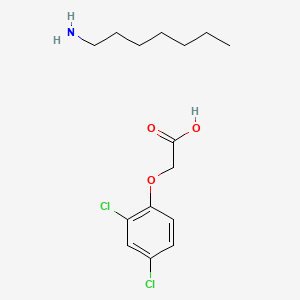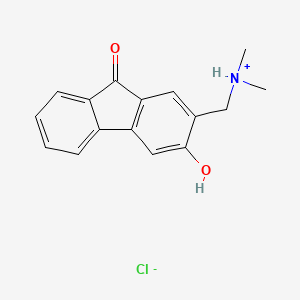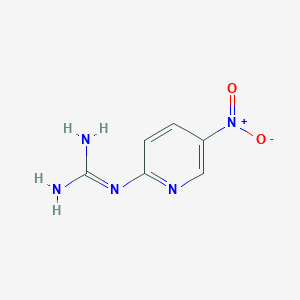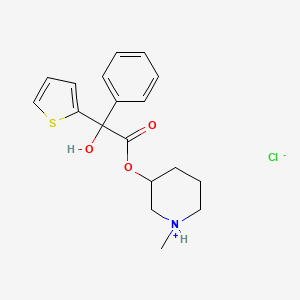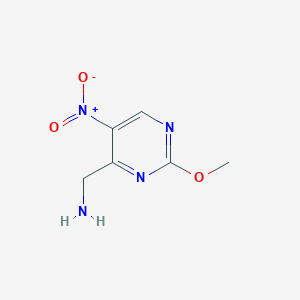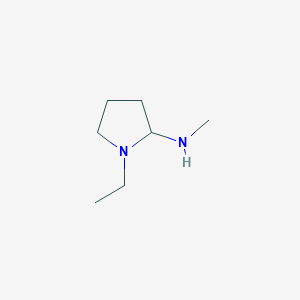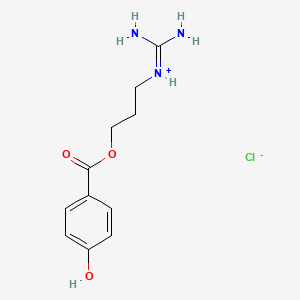
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of guanidine, a functional group that is highly versatile and biologically active. This compound is characterized by the presence of a hydroxybenzoyloxy group attached to a propylguanidine moiety, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride typically involves the esterification of p-hydroxybenzoic acid with 3-hydroxypropylguanidine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoyloxy derivatives.
Applications De Recherche Scientifique
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction is crucial for its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride: Similar structure but with a nitro group instead of a hydroxy group.
3-(p-Methoxy-benzoyloxy)propylguanidine hydrochloride: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
19623-22-4 |
|---|---|
Formule moléculaire |
C11H16ClN3O3 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
diaminomethylidene-[3-(4-hydroxybenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-11(13)14-6-1-7-17-10(16)8-2-4-9(15)5-3-8;/h2-5,15H,1,6-7H2,(H4,12,13,14);1H |
Clé InChI |
LMMNTUSVWNNKES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


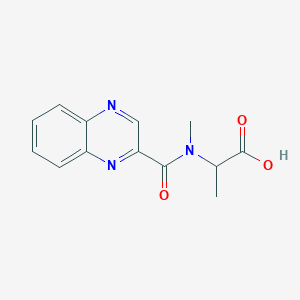
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
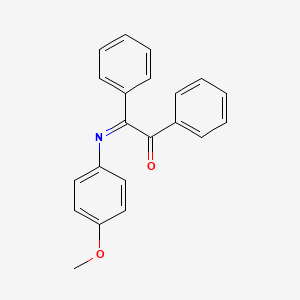
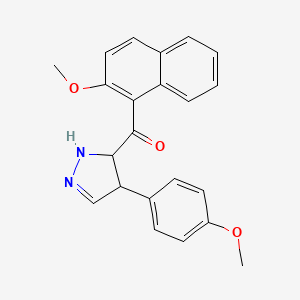
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)


